3-Cyclobutyl-1,2-oxazol-5-amine
Description
Significance of Oxazole (B20620) and Isoxazole (B147169) Heterocyclic Scaffolds in Modern Chemical Research
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are fundamental to life processes and represent a cornerstone of medicinal chemistry. google.com More than 90% of new drugs incorporate a heterocyclic motif. google.com Within this broad class, five-membered heterocyclic rings containing nitrogen and oxygen, such as oxazoles and isoxazoles, are considered "privileged scaffolds." This is due to their prevalence in biologically active compounds and their ability to interact with a wide range of biological targets. google.com
The isoxazole ring, in particular, is a versatile scaffold known for its wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.gov The arrangement of the nitrogen and oxygen atoms in the isoxazole ring allows for diverse substitution patterns, enabling chemists to fine-tune the electronic and steric properties of the molecule to optimize its biological activity. The synthesis of isoxazole derivatives is a well-established area of organic chemistry, with several reliable methods for constructing the ring system. nih.gov This accessibility, combined with their significant biological potential, makes isoxazole-containing compounds highly attractive for drug discovery programs. nih.gov
Rationale for Focused Investigation of 3-Cyclobutyl-1,2-oxazol-5-amine
The specific focus on this compound stems from the strategic combination of two key structural motifs: the isoxazole core and the cyclobutyl group. The rationale for investigating this particular compound is multifaceted.
The cyclobutyl group has gained increasing prominence in drug design. nih.gov Its unique, strained four-membered ring structure can impart favorable properties to a molecule, such as metabolic stability and conformational rigidity. nih.gov The inclusion of a cyclobutyl moiety can influence a compound's lipophilicity and binding affinity to target proteins. nih.gov Cyclobutyl fragments are found in a number of approved drugs and clinical candidates for a range of therapeutic areas, including cancer and neurological disorders. nih.gov
The combination of the biologically active isoxazole scaffold with the modulating properties of the cyclobutyl group presents a compelling strategy for the design of novel bioactive molecules. Research into oxazole-based inhibitors of ferroptosis, a form of programmed cell death, has explored the impact of different lipophilic anchors, including the cyclobutyl group. nih.gov In one study, oxazole derivatives with a cyclobutyl substituent were synthesized and evaluated for their inhibitory activity. nih.gov This highlights the deliberate use of the cyclobutyl-isoxazole combination in the rational design of potential therapeutic agents.
Position of this compound in the Chemical Literature and Patent Landscape
The compound this compound is a recognized chemical entity, as evidenced by its presence in chemical databases and its mention in scientific literature and patents. According to the PubChem database, the compound is associated with 23 literature citations and 138 patents, indicating a significant level of interest from both academic and industrial researchers. uni.lu
While a comprehensive review of all 138 patents is beyond the scope of this article, the high number suggests that this compound, or derivatives thereof, are considered to have potential commercial applications, likely in the pharmaceutical industry. Patents related to cyclobutylamine (B51885) derivatives describe their potential use in treating conditions modulated by histamine (B1213489) H3 receptors, which are implicated in cognitive and neurological processes.
The scientific literature features synthetic methods for related structures, such as the synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, which are described as amino acid-like building blocks for creating chemical libraries for drug discovery. nih.gov The synthesis of various substituted oxazoles and cyclic amines is also well-documented, providing a foundation for the preparation and further derivatization of this compound. organic-chemistry.org
The specific compound has been noted in studies on oxazole-based ferroptosis inhibitors, where a derivative, N1-Cyclobutyl-4-(oxazol-5-yl)benzene-1,2-diamine, was synthesized and studied. nih.gov Although not the exact molecule, this demonstrates the active exploration of the 3-cyclobutyl-oxazole scaffold in medicinal chemistry research.
Structure
3D Structure
Properties
IUPAC Name |
3-cyclobutyl-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-7-4-6(9-10-7)5-2-1-3-5/h4-5H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZWBWQULXMUTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NOC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1039833-39-0 | |
| Record name | 3-cyclobutyl-1,2-oxazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Cyclobutyl 1,2 Oxazol 5 Amine
Advanced Approaches for 1,2-Oxazole Ring System Construction
The formation of the 1,2-oxazole (isoxazole) ring is a cornerstone of the synthesis of the target molecule. Various advanced methodologies have been developed to achieve this, primarily centered around cyclization and multicomponent reactions.
Strategies Involving Cyclization Reactions
Cyclization reactions are a fundamental approach to constructing the isoxazole (B147169) ring. A prevalent method involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). orgsyn.org In this reaction, the amine group of hydroxylamine typically reacts with one of the carbonyl groups to form an oxime, which is followed by an intramolecular cyclization and dehydration to yield the aromatic isoxazole ring. orgsyn.org
Another significant cyclization strategy is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. This method offers a high degree of regioselectivity in forming 3,5-disubstituted isoxazoles. google.com The nitrile oxides can be generated in situ from aldoximes using oxidizing agents. google.com Furthermore, electrophilic cyclization of 2-alkyn-1-one O-methyl oximes has been shown to be an effective method for producing highly substituted isoxazoles under mild conditions. google.comgoogle.com
Multicomponent Reaction Paradigms for Isoxazole Synthesis
Multicomponent reactions (MCRs) provide an efficient and atom-economical route to complex molecules like isoxazoles in a single step. orgsyn.orgnih.gov These reactions involve the combination of three or more starting materials to form a product that contains substantial portions of all the initial reactants. For the synthesis of isoxazol-5(4H)-ones, a multicomponent approach using a synthetic enzyme (synzyme) as a catalyst has been described, demonstrating high efficiency and the potential for catalyst recycling. orgsyn.org Another example involves the reaction of malononitrile, hydroxylamine hydrochloride, and various aldehydes to produce 5-amino-isoxazole-4-carbonitriles in good yields. nih.gov
Precursor Design and Cyclobutyl Moiety Integration
The successful synthesis of 3-cyclobutyl-1,2-oxazol-5-amine hinges on the strategic incorporation of the cyclobutyl group into a suitable precursor molecule that can then undergo cyclization to form the desired isoxazole ring.
Introduction of Cyclobutyl Building Blocks into Synthetic Pathways
The cyclobutyl group is a valuable motif in medicinal chemistry, often introduced to impart specific conformational constraints on a molecule. The introduction of this moiety can be achieved by using commercially available cyclobutane-containing starting materials or by constructing the cyclobutane (B1203170) ring during the synthetic sequence. A key precursor for the synthesis of the target molecule is a β-dicarbonyl compound bearing a cyclobutyl group.
Synthetic Routes to Key Intermediates
A plausible key intermediate for the synthesis of this compound is 2-(cyclobutylcarbonyl)acetonitrile . This β-ketonitrile contains the necessary cyclobutyl group and a dicarbonyl equivalent that can react with hydroxylamine to form the 5-aminoisoxazole ring.
The synthesis of such β-ketonitriles can generally be achieved through the Claisen condensation of an ester (e.g., ethyl cyclobutanecarboxylate) with acetonitrile (B52724) using a strong base.
Targeted Synthesis of this compound
A direct and efficient route to this compound involves the cyclocondensation of a cyclobutyl-substituted β-dicarbonyl precursor with hydroxylamine. A particularly relevant approach is the reaction of a β-enamino ketoester with hydroxylamine hydrochloride, which has been shown to regioselectively produce 5-aminoisoxazole derivatives.
A likely synthetic pathway for this compound is outlined below:
Preparation of a Cyclobutyl β-Ketoester: The synthesis would commence with a suitable cyclobutyl-containing starting material, such as cyclobutanecarbonyl chloride. This would be reacted with a malonic ester derivative, followed by decarboxylation to yield a cyclobutyl β-ketoester.
Formation of the β-Enamino Ketoester: The resulting cyclobutyl β-ketoester can then be reacted with a formamide (B127407) acetal, such as N,N-dimethylformamide dimethyl acetal, to generate the corresponding β-enamino ketoester.
Cyclization with Hydroxylamine: The final step involves the reaction of the β-enamino ketoester with hydroxylamine hydrochloride. This cyclization reaction proceeds to form the 5-aminoisoxazole ring, yielding the target compound, this compound.
Regioselective Functionalization for the 1,2-Oxazole Nucleus
The regioselective synthesis of 5-amino-1,2-oxazoles is a critical step in obtaining the target molecule. One effective strategy involves the cyclocondensation of β-enamino ketoesters with hydroxylamine. nih.govbeilstein-journals.org This method allows for the controlled placement of the amino group at the C5 position of the oxazole (B20620) ring. The process typically starts with the preparation of a β-keto ester, which is then reacted with N,N-dimethylformamide dimethylacetal to yield a β-enamino ketoester. beilstein-journals.org Subsequent reaction with hydroxylamine hydrochloride leads to the formation of the desired 5-amino-1,2-oxazole derivative. nih.govbeilstein-journals.org
For instance, the synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates showcases this approach, where various cyclic amino acids are used as starting materials to generate the corresponding β-enamino ketoesters. beilstein-journals.orgnih.gov The reaction with hydroxylamine hydrochloride then proceeds with predictable regioselectivity, affording the 5-substituted-1,2-oxazole. beilstein-journals.orgnih.gov The structural assignment of these regioisomers is often confirmed using advanced analytical techniques such as NMR spectroscopy and X-ray crystallography. nih.govnih.gov
Another powerful method for constructing the 1,2-oxazole ring is the van Leusen reaction, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). ijpsonline.comnih.gov This reaction is known for its mild conditions and is a cornerstone in the synthesis of 5-substituted oxazoles. ijpsonline.comnih.gov
Stereochemical Considerations in Cyclobutyl-Substituted Systems
The presence of a cyclobutyl group introduces significant stereochemical complexity into the synthesis of this compound. The four-membered ring of cyclobutane is not planar and exists in a puckered conformation. researchgate.netresearchgate.net This puckering can influence the stereochemical outcome of reactions, and the control of stereocenters on the cyclobutane ring is a considerable synthetic challenge. mdpi.comcalstate.edu
Recent advances in stereocontrolled synthesis have provided methods to access functionalized cyclobutane derivatives with high levels of stereoselectivity. mdpi.comnih.govnih.gov For example, radical additions to strained σ-bonds in bicyclobutyl-boronate complexes under visible light irradiation can lead to 1,3-disubstituted cyclobutyl boronic esters with high stereospecificity. nih.gov Furthermore, the stereospecific ring contraction of pyrrolidines via a 1,4-biradical intermediate offers another route to multi-substituted cyclobutanes. nih.gov
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of heterocyclic compounds like this compound is a growing area of focus, aiming to develop more sustainable and environmentally friendly processes. ijpsonline.comqub.ac.uk
Development of Sustainable Catalytic Systems
A key aspect of green synthesis is the use of sustainable catalysts. In the context of oxazole synthesis, there has been a shift towards employing non-precious transition metals and main group elements as catalysts. qub.ac.uknih.gov For example, calcium-catalyzed elimination-cyclization reactions have emerged as a sustainable method for producing 5-amino-oxazoles. qub.ac.uknih.gov These reactions are often rapid, high-yielding, and tolerant of a wide range of functional groups. qub.ac.uknih.gov
Dirhodium(II)-catalyzed reactions of styryl diazoacetate with oximes also provide an efficient route to multi-functionalized oxazoles under mild conditions. nih.gov Furthermore, electrochemical methods are being explored for oxazole synthesis, which avoid the use of transition metals and toxic oxidants altogether. rsc.org These electrochemical approaches often utilize naturally abundant and inexpensive starting materials like carboxylic acids. rsc.org
The development of reusable catalysts is another important goal. For instance, in some van Leusen syntheses of oxazoles, ionic liquids have been employed as recyclable solvents and promoters. ijpsonline.commdpi.comresearchgate.net
Optimization of Environmentally Benign Reaction Conditions and Solvents
The choice of reaction conditions and solvents plays a crucial role in the environmental impact of a synthetic process. Green chemistry encourages the use of safer solvents and the optimization of reaction conditions to minimize energy consumption and waste generation. ijpsonline.comqub.ac.ukresearchgate.net
Recent research has focused on utilizing environmentally benign solvents such as ethyl acetate (B1210297) and ionic liquids for the synthesis of oxazoles. ijpsonline.comqub.ac.uknih.govresearchgate.net Calcium-catalyzed syntheses of 5-aminooxazoles, for example, are often conducted in ethyl acetate and produce environmentally benign alcoholic by-products. qub.ac.uknih.gov Ionic liquids have also been shown to be effective and reusable solvents in the van Leusen synthesis of oxazoles. ijpsonline.commdpi.comresearchgate.net
Microwave-assisted synthesis is another green technique that has been applied to the production of oxazole derivatives. researchgate.net This method can significantly reduce reaction times and improve yields compared to conventional heating. nih.gov The use of ultrasound has also been explored as a green approach for the synthesis of benzoxazole (B165842) derivatives. ijpsonline.com
Analytical-Scale and Preparative-Scale Synthesis Investigations
The transition from small-scale laboratory synthesis to larger, preparative-scale production presents its own set of challenges. A highly efficient and expedient method for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids has been developed, which shows promise for scalability. acs.orgacs.org This method utilizes a stable triflylpyridinium reagent and proceeds through an in situ generated acylpyridinium salt. acs.orgacs.org
A key advantage of this process is its broad substrate scope and good functional group tolerance, including with hindered substrates. acs.orgacs.org The reaction has been successfully applied to the gram-scale production of bioactive molecules, demonstrating its potential for preparative applications. acs.org Furthermore, the ability to recover and reuse the base, such as DMAP, enhances the practical utility and cost-effectiveness of this method on a larger scale. acs.org
The development of scalable synthetic routes is crucial for the practical application of compounds like this compound in fields such as medicinal chemistry and materials science.
Chemical Reactivity and Derivatization Strategies of 3 Cyclobutyl 1,2 Oxazol 5 Amine
Reactivity Profiles of the 1,2-Oxazole Heterocycle
The 1,2-oxazole ring, also known as isoxazole (B147169), is an aromatic five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. nih.govyoutube.com Its aromaticity is less pronounced than that of benzene, which influences its reactivity. clockss.org The presence of the electronegative oxygen and nitrogen atoms renders the ring electron-deficient, which in turn governs its susceptibility to different types of chemical transformations.
Electrophilic Aromatic Substitution: The 1,2-oxazole ring is generally resistant to electrophilic aromatic substitution due to its electron-deficient nature. pharmaguideline.comyoutube.com However, the presence of the activating amino group at the C5 position in 3-cyclobutyl-1,2-oxazol-5-amine would direct electrophiles to the C4 position. Reactions like nitration and sulfonation are generally difficult to achieve. youtube.com
Nucleophilic Attack: The electron deficiency of the 1,2-oxazole ring makes it susceptible to nucleophilic attack. The C5 position is particularly activated towards nucleophilic substitution, especially if a good leaving group is present. However, in the case of this compound, the amino group itself is not a good leaving group. Nucleophilic attack can sometimes lead to ring-opening reactions, where the N-O bond cleaves. pharmaguideline.com
Cycloaddition Reactions: The diene-like character of the oxazole (B20620) ring allows it to participate in Diels-Alder reactions, which can be a useful strategy for constructing more complex fused ring systems. pharmaguideline.comresearchgate.net The reactivity in these [4+2] cycloadditions is enhanced by the presence of electron-donating groups on the oxazole ring. pharmaguideline.com
Transformations Involving the C5-Amino Group
The primary amino group at the C5 position is a versatile functional handle for a wide array of chemical modifications, allowing for the synthesis of a diverse library of derivatives.
N-Alkylation and N-Arylation Reactions
The nitrogen atom of the C5-amino group possesses a lone pair of electrons, making it nucleophilic and thus capable of reacting with various electrophiles.
N-Alkylation: This involves the reaction of the amine with alkyl halides or other alkylating agents to introduce an alkyl group onto the nitrogen atom. The reaction typically proceeds via an SN2 mechanism.
N-Arylation: The introduction of an aryl group onto the amino nitrogen can be achieved through reactions like the Buchwald-Hartwig amination, which utilizes a palladium catalyst to couple the amine with an aryl halide.
These reactions lead to the formation of secondary and tertiary amines, which can significantly alter the compound's physicochemical properties.
Amidation and Acylation Strategies
Amidation: The C5-amino group readily reacts with carboxylic acids and their derivatives (such as acyl chlorides and acid anhydrides) to form amides. researchgate.net This is a robust and widely used transformation in medicinal chemistry for building more complex molecular architectures. nih.gov Tantalum pentachloride (TaCl5) has been reported as a catalyst for the amidation of functionally substituted primary aromatic amines with carboxylic acids. researchgate.net
Acylation: Similar to amidation, acylation involves the introduction of an acyl group onto the amino nitrogen. This can be achieved using various acylating agents. These reactions are fundamental in peptide synthesis and for modifying the electronic properties of the amino group.
A representative reaction is shown below: this compound + R-COCl → N-(3-cyclobutyl-1,2-oxazol-5-yl)amide + HCl
Formation of Thiourea (B124793) and Carbamate (B1207046) Derivatives
Thiourea Derivatives: The reaction of the C5-amino group with isothiocyanates (R-N=C=S) leads to the formation of thiourea derivatives. nih.govnih.gov These compounds are known for their ability to form strong hydrogen bonds and have been explored for various applications. nih.gov
Carbamate Derivatives: Carbamates can be synthesized by reacting the amino group with chloroformates or by other methods such as reacting it with an alcohol in the presence of a coupling agent.
These derivatization strategies introduce functionalities that can participate in further chemical transformations or modulate the biological activity of the parent molecule.
Condensation Reactions and Schiff Base Formation
The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. nih.govyoutube.com This reaction is typically reversible and acid-catalyzed. youtube.com The resulting C=N double bond of the Schiff base can be further reduced to a stable secondary amine. This reaction is a cornerstone in the synthesis of various heterocyclic systems and has been used to create complex molecular scaffolds. nih.gov For instance, the condensation of aminopolyols with arylaldehydes can lead to the formation of 1,3-oxazolidines. nih.gov
Chemical Modifications of the Cyclobutyl Substituent
The cyclobutyl ring, while generally considered to be relatively inert, can undergo specific chemical transformations, offering another avenue for derivatization.
Oxidation: The cyclobutyl group can be subjected to oxidative conditions. For example, oxidation of a cyclobutanol (B46151) can lead to a ring-expansion reaction, forming a 1,2-dioxane. researchgate.netchemrxiv.org While this compound does not possess a hydroxyl group on the cyclobutyl ring, functionalization to introduce one could open up this pathway. The oxidation of cyclobutane (B1203170) rings can also be achieved through other methods, sometimes leading to ring-opening. rsc.orgrsc.org
Functionalization: C-H functionalization strategies are emerging as powerful tools to directly introduce new functional groups onto the cyclobutyl ring, avoiding the need for pre-installed functional handles. acs.org This can include reactions like arylation. acs.org Furthermore, modifications can be made to derivatives where the cyclobutyl ring has been functionalized, for example, with a trifluoromethyl group. acs.org
The table below summarizes the key reactive sites and potential derivatization strategies for this compound.
| Molecular Moiety | Reactive Site | Type of Reaction | Potential Products |
| 1,2-Oxazole Ring | C4 Position | Electrophilic Aromatic Substitution | C4-substituted derivatives |
| Ring Atoms | Nucleophilic Attack / Ring Opening | Ring-opened products | |
| Diene System | Diels-Alder Cycloaddition | Fused heterocyclic systems | |
| C5-Amino Group | Nitrogen Atom | N-Alkylation / N-Arylation | Secondary and tertiary amines |
| Nitrogen Atom | Amidation / Acylation | Amides, acylamines | |
| Nitrogen Atom | Reaction with Isothiocyanates | Thiourea derivatives | |
| Nitrogen Atom | Reaction with Chloroformates | Carbamate derivatives | |
| Amino Group | Condensation with Aldehydes/Ketones | Schiff bases (Imines) | |
| Cyclobutyl Substituent | C-H Bonds | C-H Functionalization | Functionalized cyclobutyl rings |
| Ring Structure | Oxidation / Ring Expansion | Ring-opened or expanded products |
Regioselectivity and Diastereoselectivity in Multi-Substituted Derivatives
The generation of multi-substituted derivatives of this compound is a process governed by the principles of regioselectivity and, when chiral centers are involved, diastereoselectivity. The inherent electronic properties of the 5-amino-1,2-oxazole core, influenced by the C3-cyclobutyl group, dictate the preferred sites of chemical modification.
The synthesis of substituted 5-aminoisoxazoles often involves the cyclization of β-ketonitriles with hydroxylamine (B1172632). The regiochemical outcome of this reaction, yielding either the 3-amino-5-substituted or the 5-amino-3-substituted isoxazole, is highly dependent on the reaction conditions, particularly pH and temperature. For instance, in the synthesis of related 3-alkyl-5-aminoisoxazoles, it has been demonstrated that higher pH and temperature favor the formation of the 5-amino isomer. organic-chemistry.orgthieme-connect.com This is attributed to the preferential initial reaction of hydroxylamine with the ketone functionality under these conditions. Conversely, lower temperatures and a pH range of 7-8 tend to favor the formation of the 3-amino isomer through initial reaction with the nitrile group. organic-chemistry.orgthieme-connect.com This principle provides a foundational strategy for selectively preparing the desired this compound precursor.
Once the this compound scaffold is in hand, further derivatization often targets the exocyclic amino group or the C4 position of the isoxazole ring. The amino group, being a nucleophilic center, readily reacts with a variety of electrophiles. The regioselectivity of these reactions is generally high for N-functionalization. However, the potential for electrophilic substitution at the C4 position exists, and the outcome can be influenced by the nature of the electrophile and the reaction conditions.
When the derivatization process introduces a new stereocenter, or when the starting materials are chiral, diastereoselectivity becomes a critical consideration. For instance, in reactions involving the amino group, if a chiral electrophile is used, the formation of diastereomers is possible. The facial selectivity of the approach of the electrophile will be influenced by the steric bulk of the C3-cyclobutyl group and any existing chirality in the molecule. While specific studies on the diastereoselective reactions of this compound are not extensively documented, general principles of asymmetric synthesis using chiral auxiliaries or catalysts would be applicable to control the stereochemical outcome. nih.gov
A summary of potential regioselective and diastereoselective reactions is presented in the table below.
| Reaction Type | Reagents and Conditions | Expected Regio/Diastereoselectivity |
| N-Acylation | Acyl chlorides, Anhydrides, Base | High regioselectivity for N-acylation. |
| N-Alkylation | Alkyl halides, Reductive amination | High regioselectivity for N-alkylation. |
| Electrophilic Substitution at C4 | Halogenating agents (e.g., NBS, NCS) | Potential for C4 substitution, regioselectivity depends on reaction conditions. |
| Reaction with Chiral Electrophiles | Chiral acylating or alkylating agents | Formation of diastereomers, with selectivity influenced by steric and electronic factors. |
Reaction Kinetics and Mechanistic Studies of Key Transformations
A thorough understanding of the reaction kinetics and mechanisms is paramount for optimizing reaction conditions and predicting the outcomes of transformations involving this compound. While detailed kinetic and mechanistic data for this specific compound are scarce in publicly available literature, valuable insights can be extrapolated from studies on analogous 5-aminoisoxazole systems.
The fundamental reactivity of the 5-aminoisoxazole ring is rooted in its electronic structure. The amino group at the C5 position acts as a strong electron-donating group, increasing the electron density of the heterocyclic ring and activating it towards electrophilic attack. Conversely, the nitrogen atom of the isoxazole ring is electron-withdrawing. This interplay of electronic effects influences the rates and pathways of various reactions.
Electrophilic Aromatic Substitution: The mechanism of electrophilic aromatic substitution on the isoxazole ring, particularly at the C4 position, is analogous to that of other activated aromatic systems. masterorganicchemistry.comlibretexts.orgresearchgate.netkhanacademy.orgmasterorganicchemistry.com The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The rate-determining step is typically the initial attack of the electrophile on the aromatic ring. The presence of the activating amino group at C5 directs electrophiles primarily to the C4 position. The C3-cyclobutyl group, being an alkyl group, is weakly electron-donating and would further enhance the electron density of the ring, thereby increasing the rate of electrophilic substitution compared to an unsubstituted ring.
N-Functionalization Reactions: The kinetics of reactions at the exocyclic amino group, such as acylation or alkylation, are generally rapid due to the high nucleophilicity of the nitrogen atom. The mechanism typically involves a nucleophilic attack of the amino group on the electrophilic center of the reagent. For instance, in N-acylation with an acyl chloride, the reaction proceeds via a nucleophilic acyl substitution mechanism. The rate of these reactions can be influenced by the steric hindrance presented by the C3-cyclobutyl group, which may modulate the accessibility of the amino group to bulky electrophiles.
A plausible mechanistic pathway for the synthesis of 5-aminoisoxazoles from β-ketonitriles involves the initial formation of an oxime or an amidoxime (B1450833) intermediate, followed by an intramolecular cyclization and dehydration. doi.orgresearchgate.netresearchgate.net The reaction rate and the predominant pathway are sensitive to the pH of the medium, which affects the protonation state of the reactants and intermediates.
The following table summarizes key mechanistic aspects of important transformations.
| Transformation | Mechanistic Class | Key Intermediates | Influencing Factors |
| Isoxazole Ring Formation | Condensation/Cyclization | Oxime, Amidoxime | pH, Temperature, Substituents on the β-ketonitrile |
| Electrophilic Substitution (C4) | Electrophilic Aromatic Substitution | Sigma Complex (Arenium Ion) | Nature of Electrophile, Solvent, Activating/Deactivating Groups |
| N-Acylation/Alkylation | Nucleophilic Substitution/Addition | Tetrahedral Intermediate | Nucleophilicity of the Amine, Electrophilicity of the Reagent, Steric Hindrance |
Spectroscopic and Advanced Structural Elucidation of 3 Cyclobutyl 1,2 Oxazol 5 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of 3-Cyclobutyl-1,2-oxazol-5-amine. By analyzing the chemical shifts, coupling constants, and through-space correlations in ¹H and ¹³C NMR spectra, a complete assignment of all protons and carbons can be achieved.
In a related study of methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylates, the ¹H NMR spectrum showed a characteristic singlet for the 1,2-oxazole methine proton at δ 8.46 ppm. beilstein-journals.org The ¹³C NMR spectrum of this derivative displayed signals for the 1,2-oxazole ring carbons at δ 108.3 (C-4), 150.2 (C-3), and 179.5 (C-5) ppm. beilstein-journals.org For this compound, analogous signals would be expected, with the cyclobutyl group introducing characteristic resonances in the aliphatic region of the spectra. The proton and carbon signals of the cyclobutyl ring would exhibit specific multiplicities and chemical shifts depending on their substitution and stereochemistry.
Advanced NMR techniques such as DEPT, COSY, HSQC, and HMBC are crucial for unambiguous assignments. For instance, DEPT spectra can distinguish between CH, CH₂, and CH₃ groups. beilstein-journals.org COSY spectra would reveal proton-proton coupling networks within the cyclobutyl ring and any coupling between the ring protons and the oxazole (B20620) ring. HSQC and HMBC experiments are used to establish one-bond and multiple-bond correlations, respectively, between protons and carbons, which is vital for connecting the cyclobutyl moiety to the oxazole core. beilstein-journals.org In the case of N-substituted derivatives, such as the N-Boc protected analogue, two sets of signals may be observed due to rotational conformers. beilstein-journals.org
For unambiguous structural confirmation of isoxazoles, ¹⁵N NMR spectroscopy can be employed. The chemical shifts of the nitrogen atoms in the 1,2-oxazole ring and the amine group provide definitive evidence for the isomeric structure. nih.gov For example, in a study of a ¹⁵N-labeled 1,2-oxazole, a ¹H,¹⁵N coupling constant of 14.36 Hz and ¹³C,¹⁵N coupling constants for the oxazole ring carbons were observed, confirming the ring structure. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Oxazole H-4 | 5.0 - 6.0 | 95 - 105 |
| Oxazole C-3 | - | 155 - 165 |
| Oxazole C-5 | - | 160 - 170 |
| NH₂ | 4.0 - 6.0 | - |
| Cyclobutyl CH | 2.5 - 3.5 | 35 - 45 |
| Cyclobutyl CH₂ | 1.5 - 2.5 | 15 - 25 |
Note: These are predicted ranges and actual values may vary based on solvent and other experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of this compound, which in turn allows for the unambiguous determination of its molecular formula (C₇H₁₀N₂O). uni.lu The monoisotopic mass of this compound is 138.07932 Da. uni.lu HRMS instruments, such as ESI-TOF, provide mass measurements with high accuracy, typically to within a few parts per million (ppm), which is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. rsc.org
The fragmentation pattern of this compound and its derivatives under mass spectrometric conditions provides valuable structural information. Common fragmentation pathways for related heterocyclic compounds often involve cleavage of the rings and loss of small neutral molecules. miamioh.edu For this compound, characteristic fragmentation could include the loss of the cyclobutyl group, cleavage of the oxazole ring, and loss of ammonia (B1221849) from the amine group. The study of these fragmentation pathways helps to confirm the connectivity of the different structural units within the molecule.
Predicted collision cross-section (CCS) values, which are related to the shape and size of the ion in the gas phase, can also be calculated and compared with experimental values to provide an additional layer of structural confirmation. uni.luuni.lu
Table 2: Predicted HRMS Adducts for this compound
| Adduct | m/z |
| [M+H]⁺ | 139.08660 |
| [M+Na]⁺ | 161.06854 |
| [M+K]⁺ | 177.04248 |
| [M+NH₄]⁺ | 156.11314 |
Source: PubChemLite uni.lu
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of its functional groups. For this compound, these techniques can confirm the presence of the amine group, the cyclobutyl ring, and the isoxazole (B147169) heterocycle.
The IR spectrum of an isoxazole derivative typically shows characteristic bands for the C=N and N-O stretching vibrations of the ring. researchgate.netresearchgate.net The N-H stretching vibrations of the primary amine group would appear in the region of 3300-3500 cm⁻¹, while the N-H bending vibration would be observed around 1600 cm⁻¹. The C-H stretching vibrations of the cyclobutyl group would be found just below 3000 cm⁻¹, with the C-H bending vibrations at lower wavenumbers. iu.edu.sa
Raman spectroscopy provides complementary information, particularly for non-polar bonds that may be weak in the IR spectrum. The symmetric vibrations of the isoxazole ring and the cyclobutyl group are often strong in the Raman spectrum. A complete vibrational analysis, often aided by computational methods like Density Functional Theory (DFT), can provide a detailed assignment of all observed vibrational bands. researchgate.netresearchgate.net
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H (Amine) | Stretching | 3300 - 3500 |
| C-H (Cyclobutyl) | Stretching | 2850 - 3000 |
| C=N (Isoxazole) | Stretching | 1600 - 1650 |
| N-H (Amine) | Bending | 1580 - 1650 |
| N-O (Isoxazole) | Stretching | 1400 - 1450 |
X-ray Crystallography for Precise Solid-State Structural Determination
X-ray crystallography provides the most definitive structural information for crystalline compounds by determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound or one of its derivatives can be grown, X-ray diffraction analysis can yield accurate bond lengths, bond angles, and torsional angles. rsc.org This technique is also invaluable for determining the absolute configuration of chiral molecules.
For example, in a study of a related 1,2-oxazole derivative, X-ray crystallography was used to definitively establish the connectivity and stereochemistry of the molecule. beilstein-journals.org The crystal structure would reveal the conformation of the cyclobutyl ring and its orientation relative to the planar isoxazole ring. Intermolecular interactions, such as hydrogen bonding involving the amine group, which dictate the crystal packing, can also be elucidated. rsc.org
Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Characterization (if chiral derivatives are targeted)
If chiral derivatives of this compound are synthesized, chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are essential for their enantiomeric characterization. saschirality.org These techniques measure the differential absorption and rotation of left and right circularly polarized light by a chiral molecule. bath.ac.uk
The resulting spectra are unique for each enantiomer and can be used to determine the absolute configuration by comparing experimental data with quantum chemical calculations. saschirality.org Chiroptical spectroscopy is a powerful tool for studying the stereochemistry of chiral drugs and natural products. cas.cz While the parent compound, this compound, is not chiral, derivatization at the amine or the cyclobutyl ring could introduce a chiral center, making these techniques relevant.
No Publicly Available Computational Research on this compound
Despite a comprehensive search of scientific literature and chemical databases, no specific computational or theoretical investigations for the chemical compound this compound have been publicly documented. While the methodologies for such studies are well-established in the field of computational chemistry, their direct application to this particular molecule has not been reported in available research.
Theoretical and computational chemistry provides valuable insights into the electronic structure, reactivity, and physical properties of molecules. Techniques such as Density Functional Theory (DFT), ab initio methods, and analyses of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs) are routinely applied to novel compounds to predict their behavior and guide further research. However, for this compound, specific data derived from these methods—including detailed electronic structure calculations, MEP surfaces, FMO analysis, charge distribution, conformational analysis, or studies on reaction mechanisms and transition states—are absent from the public domain.
General computational studies have been conducted on the isoxazole ring system and its derivatives. nih.govresearchgate.net These studies confirm the utility of methods like DFT for optimizing molecular geometries and calculating electronic parameters. nih.govnih.govresearchgate.net For instance, research on various isoxazole derivatives has employed DFT to understand their structure and reactivity. nih.govresearchgate.net Furthermore, Frontier Molecular Orbital theory is a standard approach for predicting the reactivity of molecules, including heterocyclic systems like isoxazoles. researchgate.netwikipedia.org Similarly, the analysis of Molecular Electrostatic Potential is a common practice to identify reactive sites in molecules. researchgate.net
However, the specific application of these computational tools to this compound, which would provide detailed data tables and research findings as requested, has not been published. The available information is limited to basic compound identification in chemical databases. Therefore, a detailed article on the computational and theoretical investigations of this compound cannot be generated at this time due to the lack of primary research on this specific molecule.
Computational Chemistry and Theoretical Investigations of 3 Cyclobutyl 1,2 Oxazol 5 Amine
Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)
Computational methods, particularly Density Functional Theory (DFT), are routinely employed to predict the spectroscopic properties of organic molecules with a high degree of accuracy. These predictions are invaluable for confirming molecular structures, interpreting experimental spectra, and understanding the electronic and vibrational characteristics of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR spectra are typically performed using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net This approach allows for the prediction of ¹H and ¹³C chemical shifts. For a molecule like 3-Cyclobutyl-1,2-oxazol-5-amine, DFT calculations can elucidate the expected chemical shifts for the protons and carbons of the cyclobutyl group, the isoxazole (B147169) ring, and the amine substituent. The accuracy of these predictions is highly dependent on the choice of the DFT functional and basis set. bohrium.comnih.govresearchgate.netnih.gov For instance, studies on related heterocyclic compounds have shown that functionals like B3LYP and M06-2X, combined with basis sets such as 6-311+G(d,p) or TZVP, provide results that are in good agreement with experimental data. bohrium.comnih.govresearchgate.netnih.gov
Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is illustrative and based on general principles of NMR spectroscopy and computational chemistry, as specific data for this compound is not available.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C(isoxazole)-H | 5.0 - 6.0 | 90 - 100 |
| C(cyclobutyl)-H | 1.5 - 2.5 | 25 - 40 |
| C(isoxazole) | - | 150 - 170 |
| C(cyclobutyl) | - | 25 - 40 |
| NH₂ | 3.0 - 5.0 | - |
Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of a molecule. These calculations can predict the positions and intensities of absorption bands corresponding to specific functional groups. For this compound, key vibrational modes would include the N-H stretching of the amine group, C-H stretching of the cyclobutyl and isoxazole rings, C=N and C=C stretching of the isoxazole ring, and various bending vibrations. Comparing the computed spectrum with experimental data can aid in the structural confirmation of the synthesized molecule. researchgate.net
Illustrative Predicted IR Frequencies for this compound (Note: The following data is illustrative and based on general principles of IR spectroscopy and computational chemistry, as specific data for this compound is not available.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch (amine) | 3300 - 3500 |
| C-H Stretch (aromatic/vinyl) | 3000 - 3100 |
| C-H Stretch (aliphatic) | 2850 - 3000 |
| C=N Stretch (isoxazole) | 1600 - 1650 |
| C=C Stretch (isoxazole) | 1550 - 1600 |
| N-H Bend (amine) | 1500 - 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. researchgate.netresearchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π → π* and n → π* transitions. For this compound, the UV-Vis spectrum would be characterized by absorptions related to the electronic structure of the isoxazole ring. Solvatochromic effects, the change in absorption wavelength with solvent polarity, can also be modeled using computational methods like the Polarizable Continuum Model (PCM). beilstein-journals.org
Illustrative Predicted UV-Vis Absorption for this compound (Note: The following data is illustrative and based on general principles of UV-Vis spectroscopy and computational chemistry, as specific data for this compound is not available.)
| Electronic Transition | Predicted λmax (nm) | Solvent |
| π → π | 220 - 250 | Ethanol |
| n → π | 280 - 320 | Ethanol |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of a small molecule, such as this compound, with a biological target, typically a protein or enzyme. These methods are fundamental in drug discovery and design.
Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govorientjchem.orgtandfonline.com The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on a force field that estimates the binding affinity. For a compound like this compound, docking studies could be performed against various enzymes where isoxazole derivatives have shown activity, such as cyclooxygenases (COX) or carbonic anhydrases. nih.govacs.orgnih.gov The results of such studies would provide insights into the potential binding mode, key interacting amino acid residues, and a predicted binding energy, which can be used to rank its potential efficacy.
Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target (Note: The following data is for illustrative purposes only.)
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen bonds, hydrophobic interactions |
| Carbonic Anhydrase II | -7.2 | His94, His96, Thr199 | Hydrogen bonds, coordination with Zinc ion |
Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. acs.orgnih.govnih.govresearchgate.net These simulations solve Newton's equations of motion for the atoms in the system, providing a detailed view of the conformational changes and the stability of the interactions. For this compound, an MD simulation could be used to assess the stability of the docked pose, analyze the flexibility of the ligand and protein, and calculate the binding free energy with higher accuracy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). acs.org
Medicinal Chemistry Applications and Drug Discovery Potential
3-Cyclobutyl-1,2-oxazol-5-amine as a Privileged Scaffold for Drug Design
The concept of "privileged scaffolds" in medicinal chemistry refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. mdpi.comresearchgate.net The this compound moiety can be considered a privileged scaffold due to the advantageous properties conferred by its constituent parts.
The oxazole (B20620) ring is a five-membered heterocycle containing nitrogen and oxygen, which is present in numerous biologically active compounds. nih.govbenthamscience.com Its ability to participate in various non-covalent interactions, such as hydrogen bonding and pi-pi stacking, makes it a versatile component in drug design. semanticscholar.org The oxazole nucleus is often incorporated into larger molecules to enhance their binding affinity to receptors and enzymes. nih.gov
The cyclobutyl group , a four-membered carbocyclic ring, introduces a significant degree of three-dimensionality. nih.gov This is a desirable feature in modern drug design, as it can lead to improved target selectivity and better physicochemical properties compared to flat, aromatic systems. nih.govvu.nl The non-planar nature of the cyclobutyl ring allows for more precise spatial orientation of substituents, facilitating optimal interactions with the binding pockets of target proteins. The inclusion of cyclobutyl fragments has been successful in the development of drugs for various therapeutic areas, including oncology and infectious diseases. nih.gov
The combination of the planar, electron-rich oxazole ring with the sp3-hybridized, three-dimensional cyclobutyl group in this compound creates a scaffold with a unique topographical and electronic profile. This hybrid structure offers multiple vectors for chemical modification, allowing for the systematic exploration of chemical space to identify potent and selective modulators of biological targets.
Strategies for Lead Compound Identification and Optimization
The discovery of lead compounds is a critical first step in any drug discovery campaign. For derivatives of this compound, several strategies can be employed for lead identification and subsequent optimization.
High-Throughput Screening (HTS) involves testing large libraries of compounds against a specific biological target. A library of diverse derivatives of this compound can be synthesized and screened to identify initial "hits."
Once a hit is identified, Structure-Activity Relationship (SAR) studies become paramount. This involves systematically modifying the structure of the hit compound and evaluating the impact of these changes on its biological activity. For the this compound scaffold, SAR exploration would focus on several key areas:
Substitution on the amine group: The primary amine at the 5-position of the oxazole ring is a key handle for derivatization. Acylation, alkylation, and arylation reactions can be used to introduce a wide variety of substituents, allowing for the probing of different regions of the target's binding site.
Modification of the cyclobutyl ring: Introducing substituents on the cyclobutyl ring can influence the compound's conformation and lipophilicity. This can be a powerful strategy for improving potency and pharmacokinetic properties.
Alterations to the oxazole core: While generally less common, modifications to the oxazole ring itself, such as the introduction of substituents at the 4-position, could be explored to fine-tune electronic properties and binding interactions.
Lead optimization aims to improve the properties of a lead compound to make it a suitable candidate for clinical development. This involves not only enhancing potency but also addressing potential liabilities such as poor metabolic stability, low solubility, or off-target effects. Iterative cycles of chemical synthesis and biological testing are employed to refine the lead molecule.
Application in Fragment-Based Drug Discovery (FBDD) or De Novo Design
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional HTS. nih.govmdpi.com FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to the target of interest. mdpi.com These weakly binding fragments are then grown or linked together to create more potent lead compounds. mdpi.com
The this compound scaffold is well-suited for FBDD for several reasons:
Appropriate Size and Complexity: The core scaffold itself can be considered a fragment, or it can be readily elaborated into a library of fragment-sized molecules. nih.gov
3D Character: The presence of the cyclobutyl group provides the three-dimensional shape that is increasingly sought after in fragment libraries to explore non-flat binding sites. nih.govvu.nl
Synthetic Tractability: The amine group provides a convenient point for fragment elaboration, allowing for the systematic "growing" of the fragment within the target's binding pocket.
De Novo Design is a computational approach where a molecule is designed from scratch to fit the binding site of a target protein. The this compound scaffold can serve as a valuable building block in de novo design algorithms, providing a rigid core upon which functional groups can be placed to maximize interactions with the target.
Bioisosteric Replacements and Scaffold Hopping with Cyclobutyl-Oxazole Systems
Bioisosterism is a strategy in medicinal chemistry where a functional group in a molecule is replaced by another group with similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile. nih.gov The cyclobutyl-oxazole system can be involved in bioisosteric replacement in several ways. For instance, the oxazole ring can act as a bioisostere for other five-membered heterocycles like thiazole (B1198619) or 1,2,4-oxadiazole. nih.govunimore.it
Scaffold hopping is a more drastic approach where the core molecular framework of a known active compound is replaced with a structurally different scaffold, while maintaining the original's key binding interactions. nih.gov This strategy is often used to escape patent-protected chemical space or to address issues with the original scaffold, such as poor ADME properties. nih.gov
A hypothetical example of scaffold hopping could involve replacing a known phenyl-containing inhibitor with a cyclobutyl-oxazole derivative. The cyclobutyl-oxazole core would aim to mimic the spatial arrangement of the key pharmacophoric groups of the original inhibitor while offering a novel and potentially more favorable chemical entity.
| Original Scaffold/Fragment | Potential Bioisosteric Replacement/Scaffold Hop | Rationale |
| Phenyl ring | 3-Cyclobutyl-1,2-oxazole | Introduce 3D character, potentially improve metabolic stability. nih.gov |
| Amide bond | 1,2,4-Oxadiazole or 1,2,3-Triazole | Increase metabolic stability. nih.gov |
| Thiazole | 1,2-Oxazole | Modulate electronic properties and hydrogen bonding capacity. |
Prodrug Design and Delivery System Considerations (e.g., for improved ADME properties)
A significant challenge in drug development is ensuring that a potent compound can reach its target in the body in sufficient concentrations. This is governed by the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov If a promising derivative of this compound exhibits poor ADME properties, such as low oral bioavailability or rapid metabolism, prodrug strategies can be employed.
A prodrug is an inactive or less active form of a drug that is converted into the active form in the body, typically through enzymatic or chemical transformation. For derivatives of this compound, the primary amine group is an ideal site for prodrug modification. For example, converting the amine to an amide or a carbamate (B1207046) can increase lipophilicity, potentially enhancing absorption. These promoieties can then be cleaved by enzymes in the blood or liver to release the active parent drug.
| Prodrug Strategy | Promoieties | Potential Advantage |
| Amide Formation | Acetyl, Aminoacyl | Improved membrane permeability. |
| Carbamate Formation | Alkoxycarbonyl, Aryloxycarbonyl | Controlled release of the active drug. |
| Phosphate Esters | Phosphoryl group | Increased aqueous solubility for intravenous administration. |
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry is a powerful set of techniques for synthesizing a large number of compounds in a single process. scribd.com This approach is particularly well-suited for the rapid generation of a library of this compound derivatives for screening purposes. springernature.com
Parallel synthesis is a common combinatorial technique where reactions are carried out in parallel in separate reaction vessels, often on a microplate format. nih.gov This allows for the efficient creation of a library where each well contains a single, unique compound.
A typical combinatorial library synthesis based on the this compound scaffold would involve reacting the core amine with a diverse set of building blocks, such as carboxylic acids (to form amides), aldehydes or ketones (to form imines, which can be subsequently reduced to secondary amines), or sulfonyl chlorides (to form sulfonamides).
The use of solid-phase synthesis, where the scaffold is attached to a resin bead, can further streamline the process by simplifying purification steps. nih.gov By employing a "split-and-pool" strategy, vast numbers of compounds can be generated.
The ability to rapidly generate large and diverse libraries of this compound derivatives through combinatorial chemistry significantly accelerates the early stages of drug discovery, increasing the probability of identifying novel lead compounds with therapeutic potential. rsc.org
Conclusion and Future Research Directions for 3 Cyclobutyl 1,2 Oxazol 5 Amine
Summary of the Current State of Research on 3-Cyclobutyl-1,2-oxazol-5-amine and Related Entities
Research directly investigating this compound is not extensively documented in publicly available literature. Its basic properties are cataloged in chemical databases such as PubChem, providing fundamental data like its molecular formula (C7H10N2O) and structure. uni.lu The broader family of oxazoles and isoxazoles, however, has been the subject of significant scientific inquiry. These five-membered heterocyclic rings are recognized as important scaffolds in drug discovery, appearing in numerous compounds with a wide array of biological activities. tandfonline.comrsc.orgmdpi.commdpi.com
The 1,2-oxazole (or isoxazole) ring, in particular, is a structural motif found in several biologically active compounds. nih.gov For instance, derivatives of 5-amino-1,2-oxazole have been explored as building blocks for novel amino acid-like structures. nih.gov The cyclobutyl moiety is also a valuable substituent in medicinal chemistry, often used to introduce conformational rigidity and improve physicochemical properties. acs.orgnih.govresearchgate.net The combination of the 5-amino-1,2-oxazole core with a cyclobutyl group at the 3-position, as seen in this compound, suggests a molecule with potential for diverse biological interactions. A study on ferroptosis inhibitors included oxazole (B20620) analogs with a cyclobutyl substituent, indicating the utility of this combination in targeting specific biological pathways. nih.gov
Identification of Knowledge Gaps and Unexplored Research Avenues in Synthesis and Reactivity
Synthesis:
Established methods for constructing the 1,2-oxazole ring that could be adapted for the synthesis of this compound include:
Reaction of β-dicarbonyl compounds with hydroxylamine (B1172632): This is a classical and widely used method for forming the isoxazole (B147169) ring.
1,3-Dipolar cycloaddition of nitrile oxides with alkynes: This approach offers a high degree of control over regioselectivity.
van Leusen Oxazole Synthesis: This multicomponent reaction provides a versatile route to substituted oxazoles. nih.gov
A potential synthetic strategy could involve the condensation of a cyclobutyl-containing β-ketoester with hydroxylamine. nih.gov The synthesis of related 5-cycloaminyl-1,2-oxazole-4-carboxylates has been reported, providing a potential starting point for developing a synthetic pathway. nih.govbeilstein-journals.org
Reactivity:
The reactivity of this compound is largely unexplored. Key areas for future investigation include:
N-functionalization of the amino group: The primary amine at the 5-position is a key handle for derivatization, allowing for the introduction of a wide range of functional groups to modulate biological activity and physicochemical properties.
Electrophilic and nucleophilic substitution reactions: Understanding the reactivity of the oxazole ring towards various reagents is crucial for developing new analogs. The electronic nature of the cyclobutyl group will influence the regioselectivity of these reactions.
Metabolic stability: The cyclobutyl group may influence the metabolic fate of the molecule. Studies on its metabolic stability in vitro and in vivo are necessary.
Future Prospects in Biological and Medicinal Chemistry Applications
The structural features of this compound suggest several promising avenues for its application in medicinal chemistry. The broader class of oxazole derivatives has demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.govjustia.com
Potential Therapeutic Areas:
Oncology: Numerous oxazole-containing compounds have been investigated as anticancer agents. google.com The 5-amino-1,2-oxazole scaffold can be elaborated to target various cancer-related pathways.
Infectious Diseases: The oxazole nucleus is present in some antimicrobial agents. nih.gov Derivatives of this compound could be screened for activity against a range of bacterial and fungal pathogens.
Neurological Disorders: The structural similarity to neuroactive compounds containing the isoxazole ring suggests potential applications in treating central nervous system disorders. nih.gov The aforementioned study on ferroptosis inhibitors with cyclobutyl-oxazole structures highlights a potential role in neurodegenerative diseases. nih.gov
Inflammatory Diseases: Oxazole derivatives have been developed as anti-inflammatory agents. justia.com
Future research should involve the synthesis of a library of derivatives by modifying the amino group and exploring different substituents on the cyclobutyl ring. These compounds should then be subjected to high-throughput screening to identify lead compounds for various therapeutic targets.
Challenges and Opportunities for Translating Research Findings
Translating the potential of this compound from a laboratory curiosity to a clinically relevant molecule presents both challenges and opportunities.
Challenges:
Lack of Specific Data: The primary challenge is the current scarcity of dedicated research on this compound. Significant investment in foundational research, including synthesis optimization, reactivity profiling, and initial biological screening, is required.
Intellectual Property Landscape: The patent landscape for oxazole derivatives is extensive. justia.comgoogle.comepo.orggoogleapis.comrsc.org Navigating this landscape to secure freedom-to-operate for new derivatives will be a critical step.
Opportunities:
Scaffold for Diversity-Oriented Synthesis: The this compound core provides a versatile scaffold for creating a diverse library of compounds for biological screening.
Potential for Improved Pharmacokinetics: The cyclobutyl group can confer favorable pharmacokinetic properties, such as increased metabolic stability and improved oral bioavailability, as seen with other cyclobutyl-containing drugs. acs.orgnih.gov
Addressing Unmet Medical Needs: The diverse biological activities associated with the oxazole scaffold suggest that derivatives of this compound could be developed to address a range of unmet medical needs.
Q & A
Q. What computational methods predict the compound’s reactivity in substitution reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
